molecular formula C17H22FN7 B12223164 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12223164
M. Wt: 343.4 g/mol
InChI Key: XKCKEUCMMMOOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluoropyrimidine, piperazine, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrimidine core: Starting with a pyrimidine derivative, the core structure is synthesized through a series of condensation reactions.

    Introduction of the fluoropyrimidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a fluorine source under controlled conditions.

    Attachment of the piperazine ring: The piperazine moiety is introduced through a nucleophilic substitution reaction, often using a piperazine derivative.

    Addition of the pyrrolidine group: The final step involves the addition of the pyrrolidine ring, typically through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.

    Purification techniques: Such as crystallization, distillation

Properties

Molecular Formula

C17H22FN7

Molecular Weight

343.4 g/mol

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C17H22FN7/c1-13-21-15(23-4-2-3-5-23)10-16(22-13)24-6-8-25(9-7-24)17-19-11-14(18)12-20-17/h10-12H,2-9H2,1H3

InChI Key

XKCKEUCMMMOOOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.